molecular formula C10H9BrN2S B12609344 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine

4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine

Cat. No.: B12609344
M. Wt: 269.16 g/mol
InChI Key: YSBUUKRPZVRXDN-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo-substituted phenyl group and a thiazolylamine moiety, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylphenyl isothiocyanate and 2-aminothiazole.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylphenyl isothiocyanate
  • 2-Bromo-4-methylphenol
  • 4-Bromo-N-(2-methylphenyl)benzamide

Uniqueness

4-(4-Bromo-2-methyl-phenyl)-thiazol-2-ylamine is unique due to its specific structural features, such as the combination of a bromo-substituted phenyl group and a thiazolylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

4-(4-bromo-2-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN2S/c1-6-4-7(11)2-3-8(6)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)

InChI Key

YSBUUKRPZVRXDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=CSC(=N2)N

Origin of Product

United States

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